
2,6-Dimethyloctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloctacosane is a branched hydrocarbon with the molecular formula C₃₀H₆₂. It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups at the 2nd and 6th positions. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out under high pressure and temperature conditions, often using metal catalysts such as nickel or palladium to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Major Products Formed:
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Substitution: Formation of alkyl halides such as 2,6-dichlorooctacosane.
Scientific Research Applications
2,6-Dimethyloctacosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyloctacosane in biological systems involves its role as a hydrophobic barrier on the surface of insect cuticles. This barrier helps in reducing water loss and protecting against microbial infections. The molecular targets include the lipid bilayers of cell membranes, where it integrates to enhance the protective properties of the cuticle .
Comparison with Similar Compounds
Octacosane: A straight-chain alkane with the same number of carbon atoms but without branching.
2,6-Dimethylnonacosane: Another branched alkane with similar structural features but with an additional carbon atom.
Uniqueness: 2,6-Dimethyloctacosane is unique due to its specific branching pattern, which influences its physical properties such as melting point and solubility. This branching also affects its biological functions, making it a critical component in the cuticular waxes of certain insects .
Properties
CAS No. |
110996-06-0 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2,6-dimethyloctacosane |
InChI |
InChI=1S/C30H62/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-30(4)28-25-26-29(2)3/h29-30H,5-28H2,1-4H3 |
InChI Key |
GSYPZMGGOFSENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


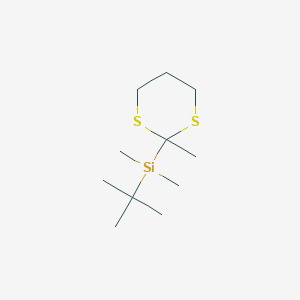
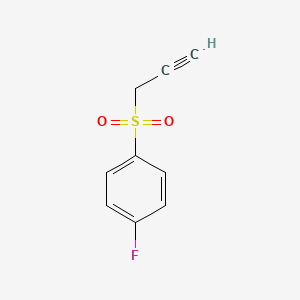
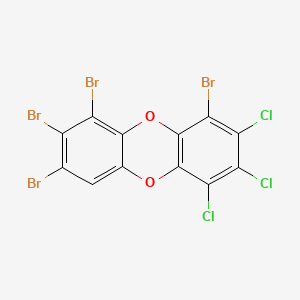
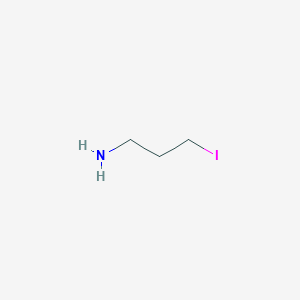
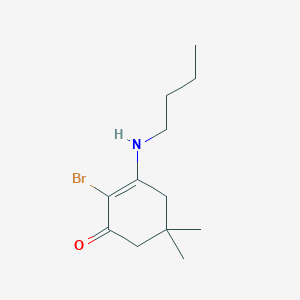
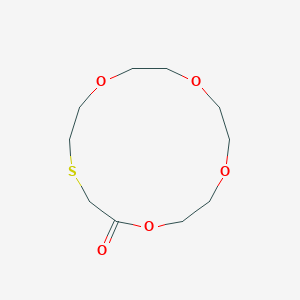
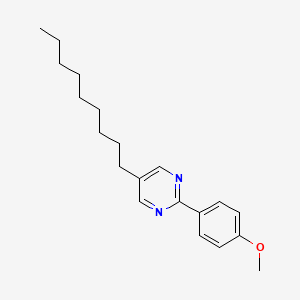


![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
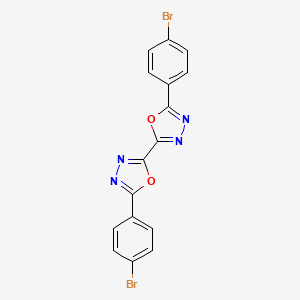
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
